molecular formula C11H13BrO2 B581617 Methyl 3-bromo-2,6-dimethylphenylacetate CAS No. 1230845-96-1

Methyl 3-bromo-2,6-dimethylphenylacetate

Cat. No.: B581617
CAS No.: 1230845-96-1
M. Wt: 257.127
InChI Key: QIQVOZXOCSKHPK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,6-dimethylphenylacetate is an aromatic ester featuring a bromine atom at the meta position (C3) and methyl groups at the ortho positions (C2 and C6) of the phenyl ring, coupled with an acetoxy-methyl ester moiety. This compound’s unique substitution pattern confers distinct physicochemical properties, including moderate polarity due to the bromine atom’s electronegativity and the steric hindrance imparted by the methyl groups. Such characteristics make it relevant in pharmaceutical intermediates and agrochemical synthesis, though specific applications require further exploration .

Properties

CAS No.

1230845-96-1

Molecular Formula

C11H13BrO2

Molecular Weight

257.127

IUPAC Name

methyl 2-(3-bromo-2,6-dimethylphenyl)acetate

InChI

InChI=1S/C11H13BrO2/c1-7-4-5-10(12)8(2)9(7)6-11(13)14-3/h4-5H,6H2,1-3H3

InChI Key

QIQVOZXOCSKHPK-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Br)C)CC(=O)OC

Synonyms

Benzeneacetic acid, 3-broMo-2,6-diMethyl-, Methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-bromo-2,6-dimethylphenylacetate with analogous brominated and methyl-substituted phenylacetates, focusing on structural features, synthesis routes, and physicochemical properties.

Structural Analogues

Methyl 2,6-dimethylphenylacetate
  • Structure : Lacks the C3 bromine substituent.
  • Key Differences: The absence of bromine reduces molecular weight (MW: ~208 g/mol vs. ~287 g/mol for the brominated analogue) and polarity. This increases solubility in nonpolar solvents (e.g., dichloromethane) but decreases reactivity in electrophilic substitution reactions .
Methyl 3-bromo-2,4,6-trimethylphenylacetate
  • Structure : Additional methyl group at C3.
  • Key Differences: Enhanced steric hindrance reduces accessibility for nucleophilic attacks. This compound’s synthesis, as reported in analogous methods for mebrofenin derivatives, involves acetanilide intermediates and iminodiacetic acid coupling .
2,6-Dibromo-phenol Derivatives
  • Structure: Features bromine at C2 and C6 (e.g., 2,6-dibromo-phenol, CAS 34627).
  • Key Differences: The phenolic -OH group increases acidity (pKa ~7–9) compared to the ester’s neutrality. Bromine placement at ortho positions also alters electronic effects, favoring hydrogen bonding in aqueous systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Reactivity
This compound ~287 Not reported Low (hydrophobic) Electrophilic substitution at C5
Methyl 2,6-dimethylphenylacetate ~208 ~80–85 Moderate in DCM Ester hydrolysis
2,6-Dibromo-phenol 251.9 ~95–97 Moderate (0.1–1 g/L) Acid-base reactions

Notes:

  • The bromine atom in this compound increases density and refractive index compared to non-brominated analogues.

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